![molecular formula C19H14F2N4O2S B2682978 N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946269-18-7](/img/structure/B2682978.png)
N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14F2N4O2S and its molecular weight is 400.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
The study of heterocyclic derivatives, including compounds similar to N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, has shown that these compounds are crucial in the development of new chemical entities. They possess a wide range of biological activities, making them valuable in drug discovery and development processes. Their synthesis and structural analysis contribute significantly to understanding their potential applications in medicinal chemistry (Banfield, Fallon, & Gatehouse, 1987).
Radioligand Development for Imaging
Radiosynthesis of novel ligands for positron emission tomography (PET) imaging, based on heterocyclic frameworks similar to the compound , demonstrates the application of such compounds in developing diagnostic tools. These studies focus on creating selective radioligands that can bind to specific proteins or receptors in the body, allowing for the visualization of various diseases at the molecular level. This approach aids in diagnosing and monitoring diseases, including neurodegenerative conditions (Dollé et al., 2008).
Antimicrobial Activity Exploration
Research into new heterocycles incorporating the antipyrine moiety, which share structural similarities with N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, has revealed potential antimicrobial properties. These studies aim to synthesize compounds that can act against various microbial strains, contributing to the development of new antibiotics and antimicrobial agents. Such research is crucial in addressing the growing concern of antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Evaluation as Anticonvulsant Agents
The synthesis and pharmacological evaluation of derivatives, including those related to N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, have been explored for potential anticonvulsant activities. These studies involve creating compounds and testing their efficacy in various models of epilepsy, highlighting the role of such heterocyclic compounds in developing new treatments for neurological disorders (Severina et al., 2020).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c1-9-5-10(2)23-18-15(9)16-17(28-18)19(27)25(8-22-16)7-14(26)24-13-4-3-11(20)6-12(13)21/h3-6,8H,7H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINHVBSEXDUTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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